3-(Azepan-1-ylmethyl)-1H-indole-5-carbonitrile: Chemical Properties, Synthesis, and Medicinal Applications
3-(Azepan-1-ylmethyl)-1H-indole-5-carbonitrile: Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In contemporary medicinal chemistry, the functionalization of the indole core remains a cornerstone strategy for developing novel central nervous system (CNS) therapeutics and targeted oncology agents. 3-(Azepan-1-ylmethyl)-1H-indole-5-carbonitrile (CAS: 101831-76-9) represents a highly versatile, synthetically accessible building block characterized by a unique combination of structural motifs: a hydrogen-bond donating indole NH, a strongly electron-withdrawing cyano group at the C5 position, and a bulky, lipophilic basic azepane ring at the C3 position.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound. Designed for drug development professionals, this guide establishes a self-validating framework for synthesizing and characterizing this specific indole derivative.
Structural and Physicochemical Profiling
The pharmacological utility of 3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile stems from its precise physicochemical balance. The C5-cyano group acts as a bioisostere for halogens or hydroxyl groups (such as the 5-OH in serotonin), modulating the pKa of the indole nitrogen while serving as a potent hydrogen bond acceptor. Simultaneously, the azepane (hexamethyleneimine) ring introduces significant lipophilic bulk, which is a critical determinant for binding affinity in deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and for facilitating blood-brain barrier (BBB) penetration.
The quantitative physicochemical parameters of the compound are summarized in Table 1, based on cheminformatics data from [PubChemLite[1]]().
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C16H19N3 | Standard small-molecule drug space. |
| Molecular Weight | 253.34 g/mol | Well below the Lipinski limit (<500 Da), ensuring high ligand efficiency. |
| Monoisotopic Mass | 253.1579 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 1 (Indole NH) | Facilitates critical target interactions (e.g., GPCR transmembrane domains). |
| H-Bond Acceptors | 2 (Cyano N, Azepane N) | Enhances target residence time; cyano acts as a directional acceptor. |
| Topological Polar Surface Area | ~43.6 Ų | Optimal for CNS penetration (ideal TPSA for BBB crossing is <90 Ų). |
| Predicted Ionization | Basic (Azepane pKa ~9.5) | Exists primarily as a protonated cation at physiological pH (7.4). |
Synthetic Methodology: The Modified Mannich Reaction
The most efficient and scalable route to synthesize 3-(aminomethyl)indoles is via a modified 2. This multicomponent condensation utilizes an electron-rich aromatic system (the indole core) as the nucleophile, reacting with an electrophilic iminium ion generated in situ from formaldehyde and a secondary amine (azepane).
Mechanistic Rationale
The C3 position of the indole ring possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the kinetically favored site for electrophilic aromatic substitution. The use of glacial acetic acid as both solvent and catalyst is a deliberate experimental choice: it protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly reactive iminium species, while simultaneously preventing the premature polymerization of formaldehyde.
Diagram 1: Mechanistic pathway of the modified Mannich reaction at the indole C3 position.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The causality behind each step ensures high yield and prevents the formation of bis-Mannich adducts or unreacted starting materials.
Reagents Required:
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1H-indole-5-carbonitrile (1.0 equivalent)
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Azepane (Hexamethyleneimine) (1.2 equivalents)
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Formaldehyde (37% aqueous solution) (1.2 equivalents)
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Glacial acetic acid (Solvent/Catalyst)
Workflow:
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Iminium Generation: Charge a dry, round-bottom flask with glacial acetic acid (10 mL per gram of indole) and cool to 0–5 °C using an ice bath. Causality: Cooling prevents the highly exothermic formation of the amine-acid salt from causing solvent boil-off or degradation.
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Amine Addition: Add azepane (1.2 eq) dropwise under continuous magnetic stirring.
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Aldehyde Addition: Add 37% aqueous formaldehyde (1.2 eq) dropwise. Stir the mixture at 0–5 °C for 30 minutes. Causality: This pre-incubation period is critical to ensure complete conversion of the reagents into the reactive iminium ion intermediate before the indole is introduced.
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Nucleophilic Addition: Add 1H-indole-5-carbonitrile (1.0 eq) portion-wise to the cold solution.
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Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1, UV detection). Self-Validation: The disappearance of the starting indole spot confirms the completion of the electrophilic substitution.
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Quenching & Basification: Pour the reaction mixture into crushed ice. Slowly add 20% aqueous NaOH until the pH reaches 9–10. Causality: The product exists as a water-soluble acetate salt in the acidic medium. Basification deprotonates the azepane nitrogen, precipitating the free base and allowing it to partition into the organic phase.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, eluent gradient: DCM to DCM:MeOH 95:5) to yield the pure title compound.
Diagram 2: Step-by-step synthetic workflow and isolation protocol.
Pharmacological Relevance and SAR
The structural architecture of 3-(azepan-1-ylmethyl)-1H-indole-5-carbonitrile is highly relevant in the context of 3.
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Serotonergic Modulation: The 3-aminomethylindole scaffold is a privileged structure for interacting with monoamine receptors. The distance between the basic nitrogen of the azepane ring and the aromatic indole core perfectly mimics the ethylamine side chain of endogenous serotonin (5-HT). The bulky azepane ring often shifts the pharmacological profile from agonism to antagonism (particularly at 5-HT6 and 5-HT7 receptors) by occupying auxiliary hydrophobic pockets within the receptor's orthosteric site.
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Efflux Pump Inhibition: Recent studies have demonstrated that 4 exhibit significant efflux pump inhibiting activity in both bacteria and drug-resistant cancer cells (e.g., P-glycoprotein/ABCB1 inhibition). The lipophilicity provided by the azepane ring is crucial for partitioning into the lipid bilayer where these efflux pumps operate.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be validated. The self-validating nature of the synthesis requires confirming the exact mass and the integration of the unique methylene bridge.
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LC-MS (ESI+): Expected [M+H]+ at m/z 254.16. The presence of the [M+H]+ peak confirms the successful incorporation of the azepane moiety[1].
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¹H NMR (400 MHz, CDCl₃):
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δ ~ 8.50 (br s, 1H, Indole NH)
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δ ~ 8.05 (s, 1H, Indole C4-H, deshielded by the adjacent cyano group)
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δ ~ 7.40 (d, 1H, Indole C6-H)
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δ ~ 7.35 (d, 1H, Indole C7-H)
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δ ~ 7.15 (s, 1H, Indole C2-H)
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δ ~ 3.80 (s, 2H, Ar-CH₂-N, confirming the Mannich bridge)
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δ ~ 2.65 (m, 4H, Azepane N-CH₂)
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δ ~ 1.60-1.70 (m, 8H, Azepane aliphatic backbone)
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References
- PubChemLite. "101831-76-9 (C16H19N3) - Structural Information and Predicted Mass." Université du Luxembourg.
- Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry (via PMC).
- Al-Mutairi, A. A., et al. "Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles." Journal of King Saud University - Science.
- Spengler, G., et al. "Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells." Anticancer Research.
Sources
- 1. PubChemLite - 101831-76-9 (C16H19N3) [pubchemlite.lcsb.uni.lu]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]
- 4. Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells | Anticancer Research [ar.iiarjournals.org]
